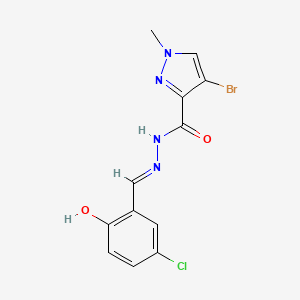![molecular formula C14H23NO2 B6011110 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as Meldrum's acid, is a versatile organic compound that has been extensively studied for its potential applications in various fields. Meldrum's acid is a cyclic β-diketone that contains a tertiary amine group, which makes it an excellent candidate for use as a catalyst, a reagent, and a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid as a catalyst or a reagent depends on its ability to form stable enolates with various carbonyl compounds. The enolate intermediate can then undergo various reactions, including nucleophilic addition, elimination, and substitution, depending on the reaction conditions and the nature of the carbonyl compound.
Biochemical and Physiological Effects:
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory experiments. However, some studies have suggested that 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid may have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it can be used as a catalyst or a reagent in a variety of organic reactions, making it a versatile tool for synthetic chemists. However, 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid also has some limitations, including its relatively low solubility in water and its sensitivity to air and moisture, which can affect its reactivity.
Zukünftige Richtungen
There are several potential future directions for research on 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid. One area of interest is the development of new synthetic methods that use 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid as a catalyst or a reagent. Additionally, there is potential for the use of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid in the development of new drugs or materials, particularly in the areas of anti-inflammatory and antioxidant therapies. Further studies are needed to fully explore the potential applications of 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid in these and other areas.
Synthesemethoden
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a series of intermediate steps, including the formation of an enol intermediate, which then undergoes tautomerization to form the final product. The yield of the reaction can be improved by using a solvent such as toluene or xylene and by refluxing the reaction mixture for an extended period.
Wissenschaftliche Forschungsanwendungen
2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has found numerous applications in scientific research, particularly in the fields of organic chemistry and materials science. It has been used as a building block for the synthesis of various natural products, pharmaceuticals, and other organic molecules. 2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione's acid has also been used as a catalyst in a variety of organic reactions, including aldol condensations, Michael additions, and Claisen rearrangements. Additionally, it has been used as a reagent for the synthesis of β-keto esters, which are important intermediates in the synthesis of many organic compounds.
Eigenschaften
IUPAC Name |
2-(N-tert-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(15-13(2,3)4)12-10(16)7-14(5,6)8-11(12)17/h16H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWMZGUIWITBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)

![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)

![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)

![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B6011126.png)